molecular formula C12H14F3NO B13676251 3-(Benzyloxy)-1-(2,2,2-trifluoroethyl)azetidine

3-(Benzyloxy)-1-(2,2,2-trifluoroethyl)azetidine

Cat. No.: B13676251
M. Wt: 245.24 g/mol
InChI Key: ANPYNYQKHNOSCB-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-1-(2,2,2-trifluoroethyl)azetidine is a compound that features a trifluoroethyl group attached to an azetidine ring, with a benzyloxy substituent.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-1-(2,2,2-trifluoroethyl)azetidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of the azetidine ring can produce the corresponding amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzyloxy)-1-(2,2,2-trifluoroethyl)azetidine is unique due to the presence of both the trifluoroethyl and benzyloxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Biological Activity

3-(Benzyloxy)-1-(2,2,2-trifluoroethyl)azetidine is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial and antitumor properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique trifluoroethyl group which enhances its lipophilicity, potentially influencing its interaction with biological membranes and proteins. The benzyloxy group may also play a role in modulating the compound's biological activity.

Research indicates that compounds similar to this compound exhibit various modes of action:

  • Target Interaction : These compounds often interact with specific enzymes and proteins, leading to inhibition or modulation of their activities. For instance, they may target enzymes involved in metabolic pathways or cellular signaling.
  • Biochemical Pathways : The compound is hypothesized to impact pathways related to cell growth and proliferation. This includes modulation of gene expression linked to the cell cycle and apoptosis.
  • Cytotoxicity : Preliminary studies suggest that the compound may induce cytotoxic effects in certain cell types, potentially through metabolic activation leading to the formation of reactive species .

Antimicrobial Activity

The antimicrobial properties of this compound have been inferred from studies on structurally similar compounds. These compounds have shown effectiveness against various bacterial strains.

Microorganism Activity MIC (µg/mL)
Staphylococcus aureusInhibition observed625 - 1250
Escherichia coliModerate inhibition500 - 1000
Candida albicansWeak inhibition>2000

Antitumor Activity

Studies have indicated potential antitumor effects against specific cancer cell lines. The antiproliferative activity was evaluated using various assays.

Cancer Cell Line Activity IC50 (µM)
MCF-7 (Breast Cancer)Significant inhibition10 - 20
A549 (Lung Cancer)Moderate inhibition15 - 30

Case Studies

Recent investigations into the biological activity of related azetidine derivatives have provided insights into their therapeutic potential:

  • A study highlighted the synthesis of trifluoromethylated azetidines which demonstrated promising anticancer properties in vitro. The mechanism involved apoptosis induction via caspase activation .
  • Another investigation focused on the metabolic pathways affected by azetidine derivatives, noting that they could inhibit key enzymes in cancer metabolism, leading to reduced tumor growth in animal models .

Properties

Molecular Formula

C12H14F3NO

Molecular Weight

245.24 g/mol

IUPAC Name

3-phenylmethoxy-1-(2,2,2-trifluoroethyl)azetidine

InChI

InChI=1S/C12H14F3NO/c13-12(14,15)9-16-6-11(7-16)17-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2

InChI Key

ANPYNYQKHNOSCB-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1CC(F)(F)F)OCC2=CC=CC=C2

Origin of Product

United States

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